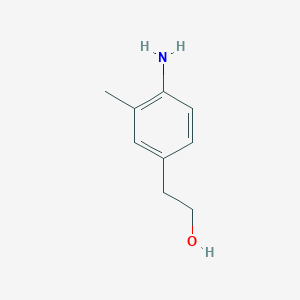
2-(4-Amino-3-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 4-position and a methyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 2-(4-Nitro-3-methylphenyl)ethan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the nitro group being reduced to an amino group.
Another method involves the reductive amination of 3-methylbenzaldehyde with ammonia or an amine, followed by reduction of the resulting imine to the corresponding amine using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
2-(4-Amino-3-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be further reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of 2-(4-Amino-3-methylphenyl)acetaldehyde or 2-(4-Amino-3-methylphenyl)acetone
Reduction: Formation of 2-(4-Amino-3-methylphenyl)ethanamine
Substitution: Formation of various substituted derivatives depending on the reagents used
科学研究应用
2-(4-Amino-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Amino-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes.
相似化合物的比较
Similar Compounds
- 2-(4-Amino-3-chlorophenyl)ethan-1-ol
- 2-(4-Amino-3-iodophenyl)ethan-1-ol
- 2-(4-Amino-3-cyanophenyl)ethan-1-ol
Uniqueness
2-(4-Amino-3-methylphenyl)ethan-1-ol is unique due to the presence of both an amino group and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group can influence the compound’s reactivity and interaction with biological targets, differentiating it from other similar compounds.
属性
CAS 编号 |
873458-32-3 |
|---|---|
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
2-(4-amino-3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 |
InChI 键 |
TVXWDVHRJSISGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
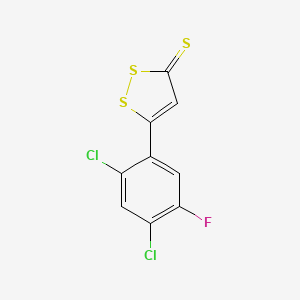
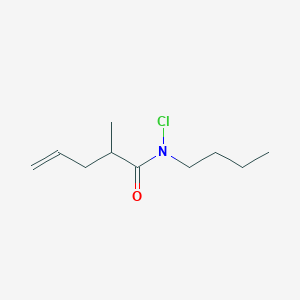
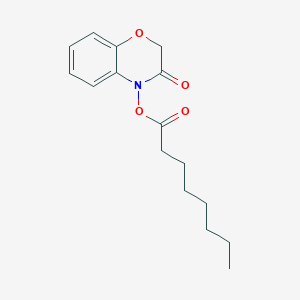
![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)
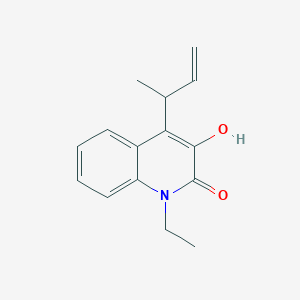

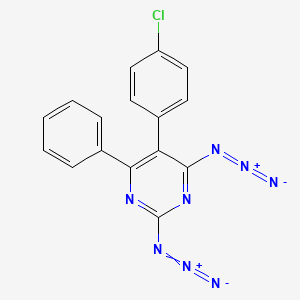

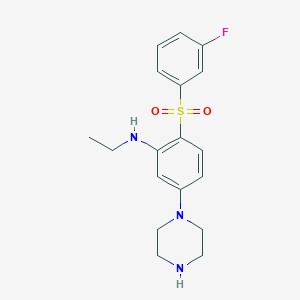

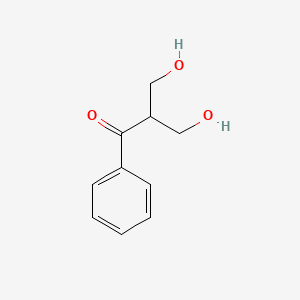
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
